molecular formula C8H10BNO4 B1387980 (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid CAS No. 1072952-38-5

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid

Cat. No. B1387980
M. Wt: 194.98 g/mol
InChI Key: CHBZOUJAMDSHIH-UHFFFAOYSA-N
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Description

“(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C8H10BNO4 . It is also known by other synonyms such as “2-(1,3-Dioxolan-2-yl)pyridine-5-boronic acid” and "Boronic acid, B-[6-(1,3-dioxolan-2-yl)-3-pyridinyl]-" .


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, can be achieved through various methods. One of the common methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation .


Molecular Structure Analysis

The molecular structure of “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” consists of a pyridine ring attached to a 1,3-dioxolane ring at the 6-position and a boronic acid group at the 3-position . The average mass of this compound is 194.980 Da .


Chemical Reactions Analysis

Boronic acids, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, are highly valuable building blocks in organic synthesis. They can undergo a variety of transformations, including oxidations, aminations, halogenations, and C–C bond formations such as alkenylations, alkynylations, and arylations . Protodeboronation of boronic esters, including “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid”, is a valuable but underdeveloped transformation .

Scientific Research Applications

1. Suzuki Cross-Coupling Reactions

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid and similar compounds are frequently utilized in Suzuki cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic compounds, often leading to the creation of diverse libraries of pyridines. For instance, halopyridinylboronic acids and esters have been shown to effectively undergo palladium-catalyzed coupling with aryl halides, demonstrating their utility in producing new pyridine libraries (Bouillon et al., 2003).

2. Fluorescent Chemosensors

Boronic acid derivatives, including (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid, have been noted for their role in the development of fluorescent chemosensors. These chemosensors are crucial in detecting biologically active substances, which is significant for disease prevention, diagnosis, and treatment. The interaction of boronic acid with cis-1,2- or 1,3-diol forms five- or six-membered rings, making them effective for probing carbohydrates and other bioactive substances (Huang et al., 2012).

3. Medicinal Chemistry and Tuberculosis Studies

In medicinal chemistry, boronic acids and esters, like (6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid, play a critical role in the synthesis of Active Pharmaceutical Ingredients (APIs). The palladium-catalyzed Suzuki–Miyaura borylation reactions, using such compounds, have been instrumental in the formation of various active agents. These compounds have been integrated into potential anti-cancer and anti-TB agents, demonstrating their significance in the pharmaceutical industry (Sanghavi et al., 2022).

4. Anion Transfer in Phosphate Sensing

Boronic acid compounds are also used in facilitating anion transfer in oil-water interfaces. This property is particularly relevant in phosphate sensing applications. The presence of boronic acid accelerates charge transport lateral to the oil-water interface, which can be crucial in developing more effective sensors for detecting phosphate levels (Li et al., 2014).

Future Directions

The future directions for the use of “(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid” and similar boronic acids are likely to involve further exploration of their potential in various chemical reactions. For instance, the development of more efficient and versatile methods for the protodeboronation of boronic esters could open up new possibilities for the use of these compounds in organic synthesis .

properties

IUPAC Name

[6-(1,3-dioxolan-2-yl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c11-9(12)6-1-2-7(10-5-6)8-13-3-4-14-8/h1-2,5,8,11-12H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZOUJAMDSHIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1)C2OCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660540
Record name [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-(1,3-Dioxolan-2-yl)pyridin-3-yl)boronic acid

CAS RN

1072952-38-5
Record name [6-(1,3-Dioxolan-2-yl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Sapegin, M Krasavin - Journal of Fluorine Chemistry, 2018 - Elsevier
Research literaturature since 1997 related to the selective chemical transfomations of 1,4-diiodo-2,3,5,6-tetrafluorobenzene (or DITFB, 1), a polyfluorinated building block of major …
Number of citations: 2 www.sciencedirect.com

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